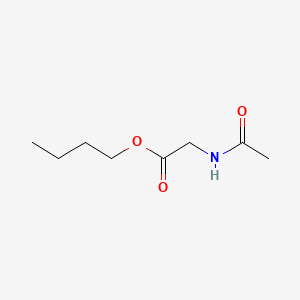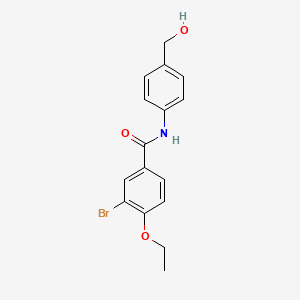
2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6,7-Hexahydroxyheptanoate;manganese(2+) is a coordination compound where manganese is complexed with a heptanoate ligand that has six hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) typically involves the reaction of manganese salts with heptanoic acid derivatives under controlled conditions. One common method is the reaction of manganese(II) chloride with 2,3,4,5,6,7-hexahydroxyheptanoic acid in an aqueous medium. The reaction is usually carried out at room temperature with constant stirring to ensure complete dissolution and interaction of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized conditions for higher yield and purity. Techniques such as crystallization and filtration are employed to isolate and purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6,7-Hexahydroxyheptanoate;manganese(2+) can undergo various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of manganese.
Substitution: Ligand exchange reactions can occur, where the heptanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products Formed
Oxidation: Higher oxidation state manganese complexes.
Reduction: Lower oxidation state manganese complexes.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
2,3,4,5,6,7-Hexahydroxyheptanoate;manganese(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Investigated for its potential role in biological systems as a mimic of manganese-containing enzymes.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism by which 2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) exerts its effects involves the interaction of the manganese center with various molecular targets. In biological systems, it can mimic the activity of manganese-dependent enzymes, participating in redox reactions and catalyzing the conversion of substrates. The hydroxyl groups on the heptanoate ligand enhance its solubility and reactivity, facilitating its interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Calcium glucoheptonate: A calcium complex with a similar heptanoate ligand.
2,3,4,5,6,7,8-Heptahydroxyoctanal: A compound with a similar hydroxylated carbon chain but different functional groups.
Uniqueness
2,3,4,5,6,7-Hexahydroxyheptanoate;manganese(2+) is unique due to the specific coordination of manganese with a highly hydroxylated heptanoate ligand, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
68475-47-8 |
|---|---|
Fórmula molecular |
C14H26MnO16 |
Peso molecular |
505.28 g/mol |
Nombre IUPAC |
2,3,4,5,6,7-hexahydroxyheptanoate;manganese(2+) |
InChI |
InChI=1S/2C7H14O8.Mn/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 |
Clave InChI |
PYNPYJMOIGBARG-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



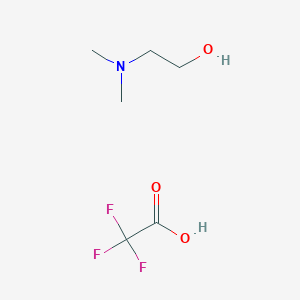
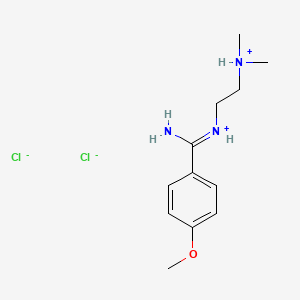
![N-Phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl]acetamide](/img/structure/B13786852.png)
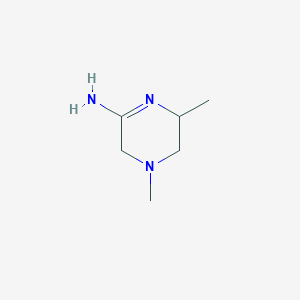
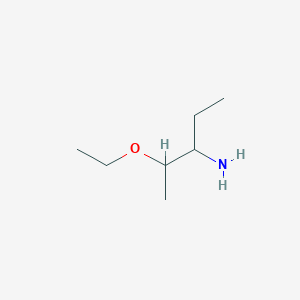
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B13786871.png)
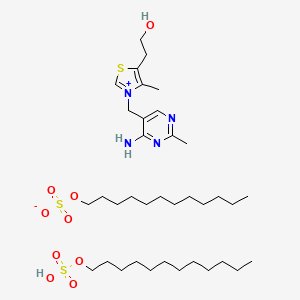
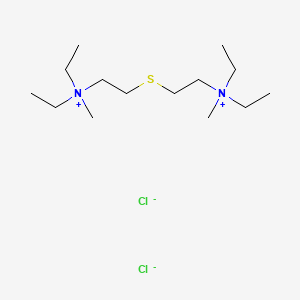
![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)

